molecular formula C17H21FN4O2 B6976330 [1-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]-[3-(hydroxymethyl)-2-methylpiperidin-1-yl]methanone

[1-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]-[3-(hydroxymethyl)-2-methylpiperidin-1-yl]methanone

Cat. No.: B6976330
M. Wt: 332.4 g/mol
InChI Key: MHNQDMDRCZWZKY-UHFFFAOYSA-N
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Description

[1-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]-[3-(hydroxymethyl)-2-methylpiperidin-1-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a piperidine ring, and a fluorophenyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]-[3-(hydroxymethyl)-2-methylpiperidin-1-yl]methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the triazole ring through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones. The piperidine ring can be synthesized via reductive amination or other cyclization methods. The final step involves coupling the triazole and piperidine rings under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques like recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[1-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]-[3-(hydroxymethyl)-2-methylpiperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like PCC or KMnO4.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate)

    Reduction: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride)

    Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Substituted fluorophenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis and medicinal chemistry.

Biology

In biological research, this compound may serve as a probe or ligand in studying enzyme interactions or receptor binding due to its triazole and piperidine moieties.

Medicine

Potential medicinal applications include its use as a pharmacophore in designing new drugs. The triazole ring is known for its bioactivity, and the fluorophenyl group can enhance the compound’s pharmacokinetic properties.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [1-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]-[3-(hydroxymethyl)-2-methylpiperidin-1-yl]methanone involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The fluorophenyl group can enhance binding affinity and selectivity, while the piperidine ring may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • [1-(4-Chlorophenyl)-5-methyl-1,2,4-triazol-3-yl]-[3-(hydroxymethyl)-2-methylpiperidin-1-yl]methanone
  • [1-(4-Bromophenyl)-5-methyl-1,2,4-triazol-3-yl]-[3-(hydroxymethyl)-2-methylpiperidin-1-yl]methanone
  • [1-(4-Methylphenyl)-5-methyl-1,2,4-triazol-3-yl]-[3-(hydroxymethyl)-2-methylpiperidin-1-yl]methanone

Uniqueness

The presence of the fluorophenyl group in [1-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]-[3-(hydroxymethyl)-2-methylpiperidin-1-yl]methanone distinguishes it from its analogs. Fluorine atoms can significantly influence the compound’s electronic properties, enhancing its reactivity and binding interactions. This makes it a unique candidate for various applications compared to its chloro, bromo, and methyl analogs.

Properties

IUPAC Name

[1-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]-[3-(hydroxymethyl)-2-methylpiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O2/c1-11-13(10-23)4-3-9-21(11)17(24)16-19-12(2)22(20-16)15-7-5-14(18)6-8-15/h5-8,11,13,23H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNQDMDRCZWZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1C(=O)C2=NN(C(=N2)C)C3=CC=C(C=C3)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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